Des-5'-chloro-4-fluorobenzyl Mosapride
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Overview
Description
Des-5'-chloro-4-fluorobenzyl Mosapride is a benzamide derivative known for its diverse applications in scientific research. This compound is characterized by the presence of an amino group, an ethoxy group, and a morpholin-2-ylmethyl group attached to a benzamide core. Its unique structure allows it to participate in various chemical reactions and makes it a valuable compound in multiple fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Des-5'-chloro-4-fluorobenzyl Mosapride typically involves the condensation of 4-amino-2-ethoxybenzoic acid with morpholin-2-ylmethanamine. The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as recrystallization and purification using techniques like column chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Des-5'-chloro-4-fluorobenzyl Mosapride undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
Des-5'-chloro-4-fluorobenzyl Mosapride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Des-5'-chloro-4-fluorobenzyl Mosapride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-amino-5-chloro-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide: Similar structure with a chlorine atom at the 5-position.
4-amino-2-ethoxy-N-(piperidin-2-ylmethyl)benzamide: Similar structure with a piperidine ring instead of a morpholine ring.
Uniqueness
Des-5'-chloro-4-fluorobenzyl Mosapride is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. This structural feature allows for distinct interactions with molecular targets, making it valuable for certain applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
4-amino-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-2-19-13-7-10(15)3-4-12(13)14(18)17-9-11-8-16-5-6-20-11/h3-4,7,11,16H,2,5-6,8-9,15H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGJGKAWROUGCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)N)C(=O)NCC2CNCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20434621 |
Source
|
Record name | 4-amino-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20434621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170799-30-1 |
Source
|
Record name | 4-amino-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20434621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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